molecular formula C25H18N4O B2417844 (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide CAS No. 392251-93-3

(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

Cat. No.: B2417844
CAS No.: 392251-93-3
M. Wt: 390.446
InChI Key: WGQITDQHOWFGHY-RCCKNPSSSA-N
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Description

(E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and pyrazole intermediates. These intermediates are then coupled through a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the purity and minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can contribute to the development of products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide include other biphenyl-pyrazole derivatives and cyanoacrylamide-containing compounds. Examples include:

  • (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
  • (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate

Uniqueness

The uniqueness of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide lies in its specific structural features and the resulting chemical and biological properties. Its combination of a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group provides a distinct profile that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O/c26-16-21(25(27)30)15-22-17-29(23-9-5-2-6-10-23)28-24(22)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-15,17H,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQITDQHOWFGHY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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